molecular formula C13H21Cl2FN2O B2601538 N-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine dihydrochloride CAS No. 1349708-98-0

N-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine dihydrochloride

Cat. No.: B2601538
CAS No.: 1349708-98-0
M. Wt: 311.22
InChI Key: NHRRPRRBMQXMEI-UHFFFAOYSA-N
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Description

N-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C13H21Cl2FN2O and a molecular weight of 311.22 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine dihydrochloride typically involves the reaction of 3-fluoro-4-methoxybenzyl chloride with piperidin-4-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its dihydrochloride salt form .

Chemical Reactions Analysis

N-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

N-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O.2ClH/c1-17-13-3-2-10(8-12(13)14)9-16-11-4-6-15-7-5-11;;/h2-3,8,11,15-16H,4-7,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRRPRRBMQXMEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2CCNCC2)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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